molecular formula C18H17ClN2O3 B162017 [5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester CAS No. 134068-43-2

[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester

Cat. No. B162017
M. Wt: 344.8 g/mol
InChI Key: QIAARHJYGNKRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester is a useful research compound. Its molecular formula is C18H17ClN2O3 and its molecular weight is 344.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Synthesis

Research on compounds structurally related to "[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester" often focuses on their synthesis and potential uses. For example, Ibrahim (2011) discusses synthetic utilities of o-phenylenediamines, offering synthetic approaches for benzimidazoles, quinoxalines, and benzo[1,5]diazepines, highlighting the diverse chemical reactions and potential applications in medicinal chemistry and material science Ibrahim, M. (2011). Heterocycles.

Pharmaceutical Applications

Certain esters and their derivatives, including carbamic acid methyl esters, are extensively studied for their pharmacological properties. Saini et al. (2019) review novel synthesis methods and pharmaceutical impurities of proton pump inhibitors, focusing on omeprazole, which shares a functional group similarity with the given compound. This study emphasizes the importance of understanding chemical synthesis pathways and impurities in developing effective pharmaceuticals Saini, S., Majee, C., & Chakraborthy, G. (2019). International Journal of PharmTech Research.

Environmental Impact and Toxicology

The environmental fate and toxicity of related esters, particularly parabens, have been a subject of extensive study. Haman et al. (2015) provide a comprehensive review of parabens in aquatic environments, including their biodegradability, persistence, and potential as endocrine disruptors. This research highlights the environmental considerations that must be taken into account when assessing the impact of chemical compounds Haman, C., Dauchy, X., Rosin, C., & Munoz, J.F. (2015). Water Research.

Analytical Methodologies

The development of analytical methods for identifying and quantifying chemical compounds in various matrices is crucial. J.B.N et al. (2014) review various analytical methods for identifying methyl paraben in cosmetics, which could be relevant for studying compounds with similar chemical structures. This work underscores the importance of precise analytical techniques in ensuring the safety and efficacy of chemical compounds in consumer products Mallika J.B.N., ThiruvengadarajanV. S., & Gopinath C. (2014). International Journal of Research.

properties

IUPAC Name

methyl N-[11-(2-chloroacetyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-24-18(23)20-14-9-8-13-7-6-12-4-2-3-5-15(12)21(16(13)10-14)17(22)11-19/h2-5,8-10H,6-7,11H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAARHJYGNKRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CCl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355379
Record name Methyl [5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester

CAS RN

134068-43-2
Record name Methyl [5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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